molecular formula C12H19NS B471319 Butyl({[4-(methylsulfanyl)phenyl]methyl})amine CAS No. 774556-29-5

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine

Cat. No.: B471319
CAS No.: 774556-29-5
M. Wt: 209.35g/mol
InChI Key: YNMRZUDIWMFTKC-UHFFFAOYSA-N
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Description

“Butyl({[4-(methylsulfanyl)phenyl]methyl})amine” is an organic compound with the molecular formula C12H19NS . It is also known by the English synonym "Benzenemethanamine, N-butyl-4-(methylthio)-" .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 209.35 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .

Scientific Research Applications

2. Amine Exchange Reactions with Amino Acids A similar compound undergoes amine exchange reactions with amino acids like glycine and β-alanine, resulting in specific crystallized ion associates. These reactions are significant in the field of organic chemistry, demonstrating the versatile reactivity of such compounds (Min’yan’ et al., 2010).

3. Asymmetric Synthesis of Vinyl Sulfones Another related compound is involved in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones, which are vital in the synthesis of cysteine protease inhibitors. This synthesis involves a complex process of amination and subsequent reactions, highlighting the compound's role in producing biologically significant molecules (Evans et al., 2022).

4. Intermediate in the Synthesis of Pharmaceuticals The compound 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, similar in structure, serves as an important intermediate in the synthesis of Repaglinide, a medication for diabetes. This highlights the utility of such compounds in pharmaceutical synthesis (Liu et al., 2011).

5. Application in Molecular Structure Studies Studies on compounds like 4-amino-3-butyl-1,2,4-triazole-5-thione, related to Butyl({[4-(methylsulfanyl)phenyl]methyl})amine, provide insights into the molecular structure, such as hydrogen-bonded dimers and intermolecular interactions. These studies are essential in understanding the chemical behavior and potential applications of similar compounds (Belcher & Squattrito, 2006).

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRZUDIWMFTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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